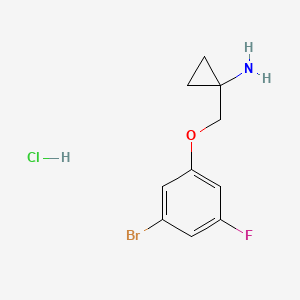
1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a bromine and fluorine atom on a phenyl ring, which is connected to a cyclopropylamine group via an ether linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for further chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative. The bromination and fluorination of the phenol ring can be achieved using reagents such as bromine (Br2) and trifluoromethylating agents like trifluoromethyl iodide (CF3I)
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different halogenated phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of phenolic acids or quinones.
Reduction: Formation of fluorinated phenols.
Substitution: Formation of azides or amine derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interactions of bromine and fluorine-containing molecules with biological systems.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The bromine and fluorine atoms can influence the binding affinity and selectivity of the compound towards these targets.
Comparación Con Compuestos Similares
1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)phenol: This compound lacks the cyclopropylamine group, making it less reactive in nucleophilic substitution reactions.
1-(3-Bromo-5-fluorophenoxymethyl)-ethanol: This compound has an ethyl group instead of cyclopropylamine, resulting in different chemical properties and reactivity.
Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring, combined with the cyclopropylamine group, gives 1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride unique chemical properties that distinguish it from other similar compounds.
Conclusion
1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
Propiedades
Fórmula molecular |
C10H12BrClFNO |
|---|---|
Peso molecular |
296.56 g/mol |
Nombre IUPAC |
1-[(3-bromo-5-fluorophenoxy)methyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO.ClH/c11-7-3-8(12)5-9(4-7)14-6-10(13)1-2-10;/h3-5H,1-2,6,13H2;1H |
Clave InChI |
UVIAOIZIZIOCTC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(COC2=CC(=CC(=C2)Br)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


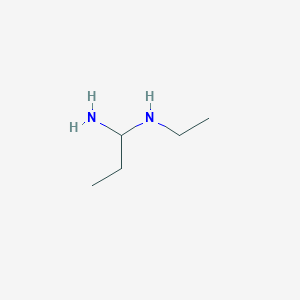
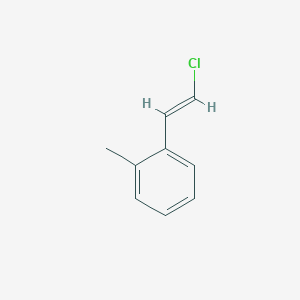
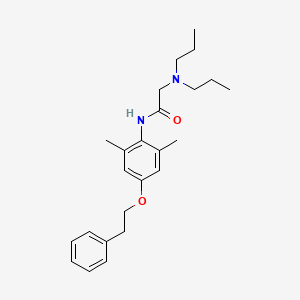
![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
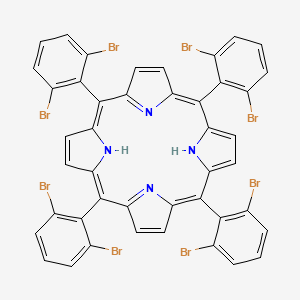
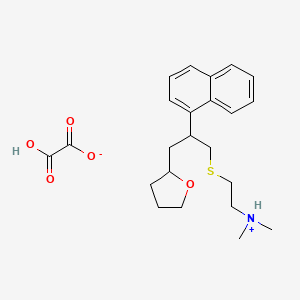
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)

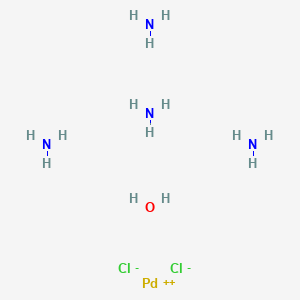

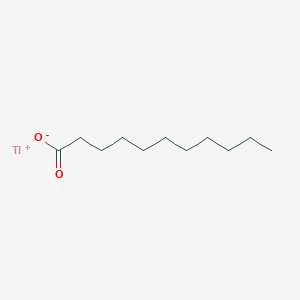
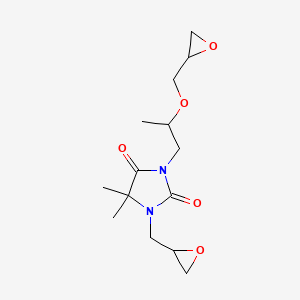
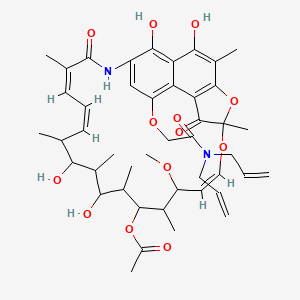
![2-[5-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-3,4-diphenylthiophene-2-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15341611.png)
